molecular formula C14H18ClNO4 B15307446 N-Boc-3-chlorobenzyl-glycine

N-Boc-3-chlorobenzyl-glycine

Cat. No.: B15307446
M. Wt: 299.75 g/mol
InChI Key: GKZRBPAFAKDTJX-UHFFFAOYSA-N
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Description

N-Boc-3-chlorobenzyl-glycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-chlorobenzyl-glycine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to the stability and ease of removal of the Boc protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-3-chlorobenzyl-glycine typically involves the reaction of 3-chlorobenzyl-glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aqueous or anhydrous environment .

Industrial Production Methods

For industrial production, the process involves mixing a water solution of L-glycine and sodium hydrogen carbonate, followed by the addition of di-tert-butyl dicarbonate in batches. This method is cost-effective, simple, and yields high amounts of Boc-glycine .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:

    Oxidation: The Boc group is stable towards most oxidizing agents.

    Reduction: The Boc group can be removed under reducing conditions.

    Substitution: The Boc group can be substituted under acidic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reaction conditions .

Scientific Research Applications

N-Boc-3-chlorobenzyl-glycine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Boc-3-chlorobenzyl-glycine involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-hydroxybenzyl-glycine
  • N-Boc-3-methylbenzyl-glycine
  • N-Boc-3-fluorobenzyl-glycine

Uniqueness

N-Boc-3-chlorobenzyl-glycine is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further reactions .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18)

InChI Key

GKZRBPAFAKDTJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Cl)CC(=O)O

Origin of Product

United States

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